(7Z)-3-(4-bromophenyl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(4-BROMOPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a bromophenyl group and a methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-BROMOPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo[3,2-a][1,3,5]triazine compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-BROMOPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolo[3,2-a][1,3,5]triazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (7Z)-3-(4-BROMOPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of (7Z)-3-(4-BROMOPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. It is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The compound’s structure allows it to fit into the active site of enzymes, blocking their function and leading to the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(7Z)-3-(4-BROMOPHENYL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo[3,2-a][1,3,5]triazine core structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C19H16BrN3O2S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
(7Z)-3-(4-bromophenyl)-7-[(3-methoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16BrN3O2S/c1-25-16-4-2-3-13(9-16)10-17-18(24)23-12-22(11-21-19(23)26-17)15-7-5-14(20)6-8-15/h2-10H,11-12H2,1H3/b17-10- |
InChI Key |
UXEWGRIISBRLQS-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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